2-Mercapto-7-methoxy-quinoline-3-carbonitrile
Description
Properties
IUPAC Name |
7-methoxy-2-sulfanylidene-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-14-9-3-2-7-4-8(6-12)11(15)13-10(7)5-9/h2-5H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWBDRFIVYOYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=S)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile: A Technical Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile . While direct biological data for this compound is scarce, its structural motifs—a quinoline core, a methoxy group at position 7, a nitrile group at position 3, and a mercapto group at position 2—suggest a high probability of significant pharmacological activity. This document serves as an in-depth guide for researchers, outlining a strategic and scientifically rigorous approach to systematically investigate the potential biological activities of this compound. We will delve into hypothesized mechanisms of action based on established structure-activity relationships of analogous compounds and provide detailed, field-proven experimental protocols for the comprehensive evaluation of its anticancer and antimicrobial efficacy.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery, renowned for its presence in natural products and its versatility as a pharmacophore.[2][4] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[3][5][6] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[4]
This compound (Molecular Formula: C₁₁H₈N₂OS, Molecular Weight: 216.26 g/mol ) integrates several key functional groups that are known to influence biological activity:
-
The Quinoline Core: Provides a planar aromatic system capable of intercalating with DNA and interacting with various enzymatic targets.[7]
-
The 2-Mercapto Group: The thiol group can act as a potent nucleophile and may be crucial for interacting with biological targets, potentially through covalent bonding or coordination with metal ions in metalloenzymes.
-
The 7-Methoxy Group: Methoxy-substituted quinolines have been investigated as intermediates in the synthesis of kinase inhibitors and are known to influence the pharmacokinetic and pharmacodynamic properties of molecules.[5][6]
-
The 3-Carbonitrile Group: The nitrile moiety is a strong electron-withdrawing group that can participate in hydrogen bonding and influence the overall electronic properties of the molecule, which can be critical for receptor binding.
Given these structural features, it is plausible to hypothesize that this compound will exhibit significant anticancer and/or antimicrobial activities. The following sections will outline a comprehensive strategy to explore these possibilities.
Hypothesized Mechanisms of Action and Key Biological Targets
Based on the extensive literature on quinoline derivatives, we can propose several putative mechanisms of action for this compound.
Potential Anticancer Mechanisms
Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[2][8]
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Key kinase targets to investigate include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several quinoline compounds have shown inhibitory activity against PI3K and mTOR.[9]
-
Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in cancer cell proliferation, invasion, and metastasis. Some quinoline-3-carbonitrile derivatives have been identified as Src inhibitors.[3]
-
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and transcription. Their inhibition leads to DNA damage and cell death. The planar quinoline ring is a classic pharmacophore for topoisomerase inhibitors.[3][7][10]
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, potentially by increasing the production of reactive oxygen species (ROS) or by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[10][11]
Potential Antimicrobial Mechanisms
The antimicrobial activity of quinoline derivatives is well-documented, with mechanisms often involving the disruption of essential cellular processes in bacteria and fungi.[4][12]
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are the primary targets of quinolone antibiotics.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the quinoline scaffold may allow the compound to intercalate into the microbial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: The mercapto group could chelate essential metal ions in microbial enzymes, thereby inactivating them.
The following diagram illustrates the potential signaling pathways that could be targeted by this compound in cancer cells.
Caption: Hypothesized anticancer signaling pathways targeted by the compound.
Experimental Workflows for Biological Evaluation
A tiered approach is recommended for the systematic evaluation of this compound, starting with broad screening assays and progressing to more specific mechanistic studies.
General Workflow
The following diagram outlines the proposed experimental workflow.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmphs.com [ijmphs.com]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile Properties
Abstract
The modern drug discovery pipeline is a complex, multi-stage process fraught with high attrition rates and escalating costs.[1] The ability to predict the physicochemical, pharmacokinetic, and toxicological properties of a molecule in the early stages of research is paramount to mitigating these risks. In silico methodologies, or computer-aided drug design (CADD), have emerged as indispensable tools that accelerate discovery by prioritizing candidates with favorable profiles long before expensive synthesis and in vitro testing.[2][3] This guide provides a comprehensive, protocol-driven framework for the computational characterization of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, a heterocyclic compound belonging to the quinoline class, which is noted for its members' diverse biological activities.[4][5] We will detail the scientific rationale behind each predictive step, from fundamental property calculations to advanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, providing researchers with a self-validating workflow to generate a robust, data-driven hypothesis of the molecule's potential as a drug candidate.
Introduction: The Rationale for Predictive Analysis
The journey from a "hit" compound to a marketable drug is arduous; a high percentage of candidates fail in late-stage trials due to poor pharmacokinetics or unforeseen toxicity.[1] The core principle of early-stage in silico assessment is to "fail fast, fail cheap," identifying problematic candidates before significant resources are invested. By building a computational model of a molecule's behavior, we can address critical questions: Can it be absorbed by the body? Will it reach its intended target? How will it be metabolized? Is it likely to be toxic?
This compound (MMQC) is a molecule of interest due to its quinoline scaffold. Quinoline derivatives are prevalent in medicinal chemistry, forming the basis for numerous approved drugs.[5] Therefore, a thorough computational profiling of MMQC is a logical and cost-effective first step in evaluating its therapeutic potential. This guide establishes a workflow that begins with the molecule's fundamental digital representation and progresses through layers of increasingly complex property predictions.
Caption: Overall In Silico Prediction Workflow.
Foundational Step: Molecular Representation
Before any prediction can occur, the molecule must be represented in a machine-readable format. This is the most critical step, as all subsequent calculations depend on this initial input. The Simplified Molecular Input Line Entry System (SMILES) is a common and robust method for representing a 2D chemical structure as an ASCII string.
-
Molecule: this compound
-
Molecular Formula: C11H8N2OS[7]
-
Canonical SMILES: COC1=CC2=C(C=C(C#N)C(=S)N2)C=C1
-
InChIKey: (A standardized, hashed representation for database lookups)
Causality of Choice: Using a canonical SMILES string ensures that the representation is unique and standardized, regardless of how the molecule was drawn. This prevents ambiguity in the input data, which is a critical aspect of creating a self-validating and reproducible workflow. Public databases like PubChem are authoritative sources for obtaining these identifiers.[8][9]
Prediction of Physicochemical Properties
Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from solubility to its ability to cross cell membranes. We utilize established computational models, many of which are freely available through web servers, to estimate these values.
Rationale: The goal is to determine if the molecule possesses a baseline profile compatible with a therapeutic agent. For example, extremely poor water solubility can make formulation and oral absorption challenging, while a very high molecular weight might violate established "drug-likeness" principles.
Experimental Protocol: Using a Web-Based Platform (e.g., SwissADME)
-
Navigate: Access a comprehensive, free-to-use web server such as SwissADME.
-
Input: Copy the canonical SMILES string (COC1=CC2=C(C=C(C#N)C(=S)N2)C=C1) and paste it into the query box.
-
Execution: Initiate the calculation. The platform runs a suite of validated prediction algorithms based on quantitative structure-property relationships (QSPR).[10]
-
Data Collation: Tabulate the key output parameters as shown below.
Table 1: Predicted Physicochemical Properties of MMQC
| Property | Predicted Value | Importance in Drug Development |
| Molecular Weight | 216.26 g/mol [7] | Influences absorption and diffusion; a key component of Lipinski's rules. |
| LogP (Octanol/Water) | 2.5 - 3.5 (Consensus) | Measures lipophilicity; critical for membrane permeability and solubility. |
| Water Solubility | Moderately soluble | Affects absorption, formulation, and distribution. |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Predicts cell permeability; higher values suggest poorer membrane penetration. |
| pKa (Acidic/Basic) | ~7.9 (Predicted)[6] | Determines the ionization state at physiological pH, affecting solubility and target binding. |
| H-Bond Donors | 1 | Influences binding affinity and solubility. |
| H-Bond Acceptors | 3 | Influences binding affinity and solubility. |
Note: The values in Table 1 are representative outputs from such predictive tools and should be interpreted as estimations.
Pharmacokinetic (ADMET) Profiling
ADMET prediction is a cornerstone of modern computational toxicology and drug discovery, aiming to model the fate of a compound within an organism.[11][12] This phase moves beyond static properties to predict dynamic biological interactions.
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 116705-02-3 [chemicalbook.com]
- 7. This compound CAS#: 116705-02-3 [m.chemicalbook.com]
- 8. PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 12. fiveable.me [fiveable.me]
Methodological & Application
Synthetic route to 2-Mercapto-7-methoxy-quinoline-3-carbonitrile from 2-chloro-7-methoxyquinoline-3-carbaldehyde
This comprehensive guide details a robust and efficient two-step synthetic route for the preparation of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the readily available 2-chloro-7-methoxyquinoline-3-carbaldehyde and proceeds through a nitrile formation followed by a nucleophilic aromatic substitution. This document provides not only a step-by-step protocol but also delves into the mechanistic rationale and practical considerations essential for successful execution in a research and development setting.
Introduction: The Significance of Quinoline Scaffolds
Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged structures in drug discovery.[3] The target molecule, this compound, incorporates three key functional groups—a thiol, a methoxy ether, and a nitrile—that offer multiple points for further chemical modification, making it an attractive intermediate for the synthesis of novel therapeutic agents.
Synthetic Strategy: A Two-Step Approach
The synthetic pathway from 2-chloro-7-methoxyquinoline-3-carbaldehyde to the desired 2-mercapto-7-methoxyquinoline-3-carbonitrile is conceptualized as a two-stage process. This strategy is designed for efficiency and high yield, leveraging well-established and reliable chemical transformations.
Step 1: Conversion of the Aldehyde to a Nitrile. The initial transformation focuses on the conversion of the aldehyde functional group at the 3-position of the quinoline ring into a nitrile. This is achieved via a two-step, one-pot reaction sequence involving the formation of an intermediate aldoxime, followed by its dehydration.
Step 2: Nucleophilic Aromatic Substitution. The second stage of the synthesis involves the displacement of the chlorine atom at the 2-position of the quinoline ring with a mercapto group. The electron-withdrawing nature of the quinoline ring system facilitates this nucleophilic aromatic substitution (SNAr) reaction.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic scheme.
Mechanistic Insights
Aldehyde to Nitrile Conversion: The conversion of the aldehyde to a nitrile proceeds through an initial condensation reaction with hydroxylamine hydrochloride to form an aldoxime.[4] The subsequent dehydration of the aldoxime to the nitrile can be accomplished using various dehydrating agents, such as thionyl chloride.[5][6] The mechanism involves the activation of the oxime hydroxyl group by the dehydrating agent, followed by an elimination reaction to form the carbon-nitrogen triple bond.
Nucleophilic Aromatic Substitution: The substitution of the 2-chloro group with a mercapto group is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[7] The highly electronegative nitrogen atom in the quinoline ring, along with the electron-withdrawing nitrile group, activates the 2-position towards nucleophilic attack. Sodium hydrosulfide (NaSH) serves as an excellent source of the hydrosulfide nucleophile (SH⁻). The reaction proceeds through a Meisenheimer complex intermediate.
Experimental Protocols
Materials and Instrumentation: All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and mass spectrometry data can be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of 2-chloro-7-methoxyquinoline-3-carbonitrile
This protocol is adapted from established procedures for the conversion of aldehydes to nitriles.[8]
Procedure:
-
To a solution of 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), add hydroxylamine hydrochloride (1.2 eq).[1]
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate oxime. The progress of the reaction should be monitored by TLC.
-
Once the formation of the oxime is complete, the reaction mixture is cooled in an ice bath.
-
Slowly add a dehydrating agent, such as thionyl chloride (1.5 eq) or acetic anhydride, to the reaction mixture while maintaining the temperature below 10 °C.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete conversion of the oxime to the nitrile.
-
The reaction is quenched by carefully pouring the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 2-chloro-7-methoxyquinoline-3-carbonitrile.
Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a characteristic nitrile stretch in the IR spectrum would confirm the successful transformation.
Step 2: Synthesis of this compound
This protocol is based on the reported reaction of 2-chloroquinolines with sodium sulfide.[3]
Procedure:
-
In a round-bottom flask, dissolve the 2-chloro-7-methoxyquinoline-3-carbonitrile (1.0 eq) obtained from Step 1 in dry N,N-dimethylformamide (DMF).
-
To this solution, add sodium hydrosulfide (NaSH) (1.5 eq) portion-wise at room temperature. Caution: This reaction may evolve hydrogen sulfide (H₂S) gas, which is highly toxic. This step must be performed in a well-ventilated fume hood.[9][10]
-
The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC, observing the disappearance of the starting material.
-
Upon completion, the reaction mixture is poured into ice-water.
-
The solution is then acidified with a dilute acid, such as acetic acid or dilute HCl, to a pH of approximately 5-6. This will precipitate the product.
-
The resulting solid is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.
-
The crude this compound is typically of sufficient purity for subsequent applications. If necessary, it can be further purified by recrystallization.
Self-Validation: The structure of the final product should be confirmed by NMR and mass spectrometry. The absence of the chlorine atom and the presence of a thiol proton signal (which may be broad or exchangeable with D₂O) in the ¹H NMR spectrum are key indicators of a successful reaction.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-chloro-7-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.64 | Pale yellow solid |
| 2-chloro-7-methoxyquinoline-3-carbonitrile | C₁₁H₇ClN₂O | 218.64 | Off-white to pale yellow solid |
| This compound | C₁₁H₈N₂OS | 216.26 | Yellow solid |
Safety and Handling
-
2-chloro-7-methoxyquinoline-3-carbaldehyde: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydroxylamine hydrochloride: Can be corrosive and an irritant. Avoid inhalation and contact with skin and eyes.
-
Thionyl chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Sodium hydrosulfide (NaSH): Corrosive and can release toxic hydrogen sulfide gas upon contact with acids or moisture.[11][12] Always handle in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available for any potential H₂S release.[9][10] Wear appropriate PPE, including chemical-resistant gloves and eye protection.[13]
Conclusion
The synthetic route outlined in this application note provides a reliable and scalable method for the preparation of this compound. The protocols are straightforward and utilize readily available reagents. By understanding the underlying reaction mechanisms and adhering to the described safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]
-
Patel, K. D., & Patel, H. D. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-14. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
-
Chang, M. Y., Chen, S. T., & Chang, N. C. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
- Tennant, G. (1979). Imines, Nitrones, Nitriles, and Isocyanides. In D. Barton & W. D. Ollis (Eds.), Comprehensive Organic Chemistry (Vol. 2, pp. 385-590). Pergamon.
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium hydrosulfide. [Link]
-
Kumar, A., Gupta, G., & Kumar, V. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(44), 21763-21769. [Link]
-
Hill, J. W. (2013). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Honors Theses. 189. [Link]
-
ron. (2015, June 7). In a nucleophilic substitution reaction, does the other atom to which the nucleophile is bonded matter? Chemistry Stack Exchange. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2004). Sodium hydrosulfide: preventing harm. (Safety Bulletin No. 2003-03-B). [Link]
-
Meshram, H. M., Reddy, P. N., Vishnu, P., & Yadav, J. S. (2004). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry - Section B, 43B(12), 2701-2703. [Link]
-
Baijin Group. (2024, December 20). The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS). [Link]
-
Smith, K., & El-Hiti, G. A. (2015). A Safer, Discovery-Based Nucleophilic Substitution Experiment. Journal of Chemical Education, 92(11), 1949-1952. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydrosulfide. [Link]
-
Li, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24654-24658. [Link]
-
Staudinger, H., & Freudenberger, H. (1931). Thiobenzophenone. Organic Syntheses, 11, 94. [Link]
-
Organic Chemistry Lab Videos. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions [Video]. YouTube. [Link]
Sources
- 1. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csb.gov [csb.gov]
- 10. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 11. carlroth.com [carlroth.com]
- 12. nj.gov [nj.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocol for the Purification of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol outlines a robust two-step purification strategy involving column chromatography followed by recrystallization, designed to yield a high-purity product suitable for downstream applications. This guide explains the scientific rationale behind each procedural step, ensuring both methodological clarity and technical expertise.
Introduction: The Significance of this compound
Quinoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules.[1] The specific functionalization of the quinoline scaffold, as seen in this compound, offers a unique combination of chemical properties that are of interest to researchers in oncology, infectious diseases, and materials science. The presence of the mercapto group provides a handle for further chemical modification, while the methoxy and carbonitrile moieties can influence the molecule's solubility, electronic properties, and biological activity.
The synthesis of such polysubstituted quinolines is often achieved through multicomponent reactions like the Friedländer annulation or variations of the Gewald reaction.[2][3][4] These synthetic routes, while efficient, can generate a variety of impurities, including unreacted starting materials, isomers, and polymeric byproducts. Therefore, a robust and reproducible purification protocol is paramount to obtaining a well-characterized compound for reliable experimental results.
This application note details a purification protocol that has been optimized to address the specific chemical nature of this compound, taking into account the potential for tautomerism of the 2-mercaptoquinoline moiety and the basicity of the quinoline nitrogen.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior during purification and for its characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂OS | [5] |
| Molecular Weight | 216.26 g/mol | [5] |
| Predicted Boiling Point | 350.7±52.0 °C | [5] |
| Predicted Density | 1.36±0.1 g/cm³ | [5] |
| Predicted pKa | 7.94±0.40 | [5] |
Purification Workflow Overview
The purification of crude this compound is a two-stage process designed to first separate the target compound from bulk impurities by flash column chromatography, followed by a final polishing step of recrystallization to achieve high purity.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Pre-Purification: Workup of the Crude Reaction Mixture
Following the synthesis, which is often a one-pot multicomponent reaction, the crude product must be isolated from the reaction solvent and inorganic salts.
Protocol:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was performed in a high-boiling solvent (e.g., DMF or toluene), reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add distilled water to the concentrated reaction mixture to precipitate the crude product.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove any water-soluble impurities and salts.
-
Dry the crude solid in a vacuum oven at 40-50 °C to a constant weight.
Rationale: This initial workup is crucial for removing the bulk of the reaction solvent and any inorganic reagents or byproducts, which could interfere with the subsequent chromatographic purification. Water is an effective anti-solvent for many organic compounds synthesized in polar aprotic solvents.
Step 1: Flash Column Chromatography
Flash column chromatography is employed to separate the target compound from unreacted starting materials and closely related impurities. The basic nature of the quinoline nitrogen can lead to tailing on standard silica gel; therefore, the use of a mobile phase containing a small amount of a basic modifier is recommended.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol:
-
TLC Analysis: Before performing the column, determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Spot the crude product on a TLC plate and develop it in various solvent systems (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal system will give a well-separated spot for the product with an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into a glass column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes. Monitor the separation by TLC.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
Rationale: The addition of a small percentage of triethylamine to the mobile phase neutralizes the acidic silanol groups on the silica gel surface, preventing strong interactions with the basic quinoline nitrogen and thus minimizing peak tailing. Adsorbing the sample onto silica gel before loading ensures a more uniform application to the column, leading to better separation.
Step 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity by removing minor impurities that may have co-eluted during chromatography. The choice of solvent is critical for successful recrystallization.
Materials:
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
Protocol:
-
Solvent Selection: Based on the polarity of the target molecule, a polar protic solvent like ethanol is a good starting point. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the solid obtained from the pooled column fractions into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to remove any residual solvent.
Rationale: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurity molecules. Using a minimal amount of hot solvent is key to maximizing the yield of the recrystallized product. Washing the collected crystals with cold solvent removes any surface impurities without significantly dissolving the product.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot should be observed in an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): A single sharp peak should be observed. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid or phosphoric acid modifier) is a suitable starting point for method development.[7]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): These techniques will confirm the chemical structure and identify any remaining impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Quinoline derivatives can be harmful if swallowed, and may cause skin and eye irritation.[8]
-
Handle all organic solvents with care as they are flammable.
Conclusion
The protocol described herein provides a reliable and reproducible method for the purification of this compound from a crude synthetic mixture. By employing a systematic approach of flash column chromatography followed by recrystallization, researchers can obtain a high-purity compound essential for accurate and meaningful scientific investigation. The rationale provided for each step empowers the user to troubleshoot and adapt the protocol as needed for similar quinoline derivatives.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Shaabani, A., Ghasemi, E., & Ghadami, V. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- He, Y., et al. (2007). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Reddy, C. R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Chemische Berichte, 99(1), 94-100.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- Ito, Y., et al. (2007). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link]
- Hernandez-Vazquez, E., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7001.
- Zare, A., et al. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst.
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
- Kamal, A., et al. (2012). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions.
- Hernandez-Vazquez, E., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7001.
- Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(30), 6146-6167.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- ResearchGate. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064010, 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
- Reddy, B. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740.
- Ciamala, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
-
LookChem. (n.d.). Cas 52507-57-0,2-Mercapto-7-Methoxy-4-Methylquinoline, 96%. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 116705-02-3 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile Against Cancer Cell Lines
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2] Quinoline derivatives exert their cytotoxic effects through diverse mechanisms of action, such as inhibiting topoisomerases, disrupting tubulin polymerization, inducing apoptosis, and modulating key signaling pathways that are often dysregulated in cancer.[1][3][4][5] Their ability to intercalate with DNA and interfere with cellular replication machinery has made them a focal point in the development of novel chemotherapeutic agents.[6] This document provides a detailed guide for the in vitro evaluation of a specific novel compound, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, outlining a logical, tiered approach to characterize its cytotoxic and mechanistic profile against various cancer cell lines.
Compound Profile: this compound
-
Structure:
-
Chemical structure image would be placed here in a full document.
-
-
IUPAC Name: this compound
-
CAS Number: 116705-02-3[7]
-
Molecular Formula: C₁₁H₈N₂OS
-
Molecular Weight: 216.26 g/mol
-
Rationale for Investigation: The presence of the methoxy group at the 7-position and the mercapto and carbonitrile groups at the 2- and 3-positions, respectively, suggests potential for unique interactions with biological targets. The electron-donating and withdrawing nature of these substituents can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for anticancer screening.
Tier 1: Primary Cytotoxicity Screening
The initial step is to determine the compound's general cytotoxic effect across a panel of cancer cell lines representing different tumor types. This allows for the identification of sensitive cell lines and the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency. We will employ two robust and widely accepted cytotoxicity assays: the MTT and SRB assays.
Rationale for Method Selection
-
MTT Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. It is a reliable indicator of cellular health and proliferation.
-
SRB Assay: The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells fixed to a culture plate.[8] Since the binding is stoichiometric, the amount of extracted dye is directly proportional to the total cellular protein mass, providing a stable and sensitive measure of cell number.[8][9]
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods.[10][11][12]
-
Cell Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[11]
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is based on the NCI-60 screen methodology.[8][9]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 15-30 minutes.[9]
-
Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[9]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Measure the absorbance at 540 nm.[8]
Hypothetical Data Presentation: IC50 Values
The following table presents plausible IC50 values derived from the primary screening, which will guide our subsequent mechanistic investigations.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HeLa | Cervical Carcinoma | 7.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
| HEK293 | Normal Human Kidney | > 100 |
Interpretation: The hypothetical data suggests that this compound exhibits potent cytotoxic activity against MCF-7 and HeLa cell lines, with moderate activity against A549 cells. The high IC50 value against the non-cancerous HEK293 cell line indicates a degree of selectivity for cancer cells. Based on this, we will proceed with mechanistic studies in the MCF-7 cell line.
Tier 2: Mechanistic Elucidation
Following the identification of potent activity, the next crucial step is to understand how the compound induces cell death. We will investigate its effects on apoptosis and the cell cycle.
Rationale for Method Selection
-
Apoptosis Assay (Annexin V/PI Staining): Apoptosis is a primary mechanism of action for many anticancer drugs.[4] During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[13][14] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[13]
-
Cell Cycle Analysis (PI Staining): Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell division and leading to apoptosis.[3] Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[15] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle.[16][17]
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Parallel workflows for apoptosis and cell cycle analysis.
Protocol 3: Apoptosis Detection by Annexin V-FITC and PI Staining
This protocol is based on standard, widely used methodologies.[13][18]
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Treat with the determined IC50 concentration (8.5 µM) of the compound for 24 and 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[18]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 4: Cell Cycle Analysis by PI Staining
This protocol is a standard procedure for cell cycle analysis.[15][20][21]
-
Cell Culture and Treatment: Follow step 1 from the apoptosis protocol.
-
Cell Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Tier 3: Target Validation and Pathway Analysis
Based on the findings from Tier 2, further experiments can be designed to pinpoint the molecular targets. Quinoline derivatives are known to affect key signaling pathways like PI3K/AKT and MAPK.[5][22] Western blotting can be used to assess the phosphorylation status and expression levels of key proteins within these pathways.
Protocol 5: Western Blotting for Signaling Pathway Proteins
This is a generalized protocol that should be optimized for specific antibodies.[23][24]
-
Protein Extraction: Treat MCF-7 cells with the IC50 concentration of the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Potential Signaling Pathway Involvement
Caption: Hypothesized mechanisms of action for the compound.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. The tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies, ensures a logical and efficient evaluation process. The provided protocols are robust, widely validated, and serve as a strong foundation for researchers in drug discovery. Positive results from this workflow would justify further investigation, including in vivo efficacy studies in animal models, detailed toxicology assessments, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
References
- Jain, C. K., Sharma, A., & Singh, B. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 98(9), 100118.
- Amrithanjali G., Gisna Shaji, Swathykrishna C.S, & Dr. Arun Kumar R. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- El Rayes, S. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
-
Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Patel, R. V., et al. (2016). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Letters in Drug Design & Discovery, 13(6), 543-552. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(18), e4163. [Link]
-
El Rayes, S. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
-
Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]
-
National Cancer Institute. (2024). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. National Cancer Institute. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
- Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-6942. [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
-
Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
-
Martinez, R., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and in Silico Studies. Molecules, 26(22), 7001. [Link]
-
Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. New Journal of Chemistry, 44(33), 14247-14256. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
-
Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Delivery, 19(1), 2-4. [Link]
-
O'Brien, J., et al. (2000). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(1), 1-3. [Link]
-
Piaz, V. D., et al. (2000). Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line. Il Farmaco, 55(5), 357-366. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121-131. [Link]
-
Mandal, A., & Taleb, A. (2022). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 20(22), 4471-4491. [Link]
-
Kumar, R. R., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(4), 333-338. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. ijmphs.com [ijmphs.com]
- 7. This compound | 116705-02-3 [chemicalbook.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. atcc.org [atcc.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medium.com [medium.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Investigating the Antibacterial Activity of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile against Gram-Positive Bacteria
Introduction: The Quinoline Scaffold and the Promise of Novel Antibacterial Agents
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial action.[2] The relentless rise of antimicrobial resistance, particularly among Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the urgent exploration of novel chemical entities.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antibacterial activity of a specific quinoline derivative, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile, against Gram-positive bacteria.
While specific data on this particular compound is not yet prevalent in published literature, its structural motifs—the quinoline-3-carbonitrile and the 2-mercapto group—are present in compounds with known antibacterial properties.[4] For instance, various quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their potential as antibacterial agents, with some showing promising activity.[4] The strategic approach outlined herein is therefore based on established protocols for analogous compounds, providing a robust framework for a thorough investigation. This guide emphasizes not just the "how" but the "why" of experimental design, ensuring a scientifically rigorous evaluation of this promising compound.
Part 1: Initial Screening and Potency Determination
The first critical step in evaluating a new potential antibacterial agent is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]
Rationale for MIC Determination
The MIC value is a fundamental quantitative measure of a compound's in vitro antibacterial activity. It allows for direct comparison with existing antibiotics and other novel compounds. Furthermore, it informs the concentration range for subsequent, more detailed mechanistic and kinetic studies. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[7]
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, clinical isolates of MRSA)
-
Reference antibiotics (e.g., Vancomycin, Daptomycin)[3]
-
Sterile DMSO (for stock solution)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. The final concentration of DMSO in the assay should not exceed 0.5% to avoid solvent-induced toxicity.[3]
-
Bacterial Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or CAMHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical concentration range to screen would be from 128 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include the following controls in every plate:
-
Growth Control: Wells with only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells with only CAMHB.
-
Positive Control: A serial dilution of a reference antibiotic.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[6][9]
Data Presentation: Summarizing MIC Values
A clear and concise presentation of MIC data is crucial for interpretation and comparison.
| Gram-Positive Strain | ATCC Number/Isolate ID | This compound MIC (µg/mL) | Reference Antibiotic (e.g., Vancomycin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Experimental Value] | [Experimental Value] |
| Enterococcus faecalis | ATCC 29212 | [Experimental Value] | [Experimental Value] |
| MRSA | Clinical Isolate 1 | [Experimental Value] | [Experimental Value] |
| VRE | Clinical Isolate 2 | [Experimental Value] | [Experimental Value] |
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 2: Characterizing the Antibacterial Effect: Bacteriostatic vs. Bactericidal
Once the MIC is established, the next logical step is to understand the nature of the antibacterial activity. Does the compound merely inhibit bacterial growth (bacteriostatic), or does it actively kill the bacteria (bactericidal)? This is determined through a time-kill kinetics assay.[10]
Rationale for Time-Kill Kinetics
Time-kill assays provide a dynamic view of the antibacterial effect over time.[11] This is crucial for understanding how quickly a compound acts and whether its effect is concentration-dependent. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[10]
Protocol: Time-Kill Kinetic Assay
Materials:
-
Materials from the MIC assay
-
Sterile flasks or tubes for larger volume cultures
-
Sterile saline for serial dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator
Procedure:
-
Culture Preparation: Prepare a logarithmic phase bacterial culture in CAMHB.
-
Exposure: In separate flasks, expose the bacterial culture to this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[12] Include a growth control (no compound).
-
Sampling: At defined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw aliquots from each flask.[12]
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation and Counting: Incubate the plates overnight and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.
Data Presentation: Visualizing Time-Kill Curves
The results of a time-kill assay are best presented as a graph. A hypothetical example is shown below.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.50 | 5.50 | 5.20 | 4.80 |
| 4 | 7.30 | 5.30 | 4.50 | 3.90 |
| 6 | 8.10 | 5.10 | 3.80 | 3.10 |
| 8 | 8.90 | 4.90 | 3.10 | 2.50 |
| 24 | 9.50 | 4.80 | <2.00 | <2.00 |
Experimental Workflow for Time-Kill Kinetics
Caption: Workflow for Time-Kill Kinetic Assay.
Part 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antibacterial effect is paramount for its development as a therapeutic. Many quinolone-based antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][13]
Rationale for DNA Gyrase Inhibition Assay
Given the quinoline scaffold of this compound, investigating its effect on DNA gyrase is a logical starting point for mechanistic studies.[4][14] DNA gyrase introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription.[15] Inhibition of this enzyme leads to bacterial cell death.
Protocol: DNA Gyrase Supercoiling Assay
This assay can be performed using commercially available kits.[16]
Materials:
-
This compound
-
DNA gyrase enzyme (e.g., from E. coli or S. aureus)
-
Relaxed plasmid DNA (substrate)
-
Assay buffer
-
ATP
-
Reference inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or reference inhibitor.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA stain and visualize it under UV light. The supercoiled DNA will migrate faster through the gel than the relaxed DNA. Inhibition of the enzyme will result in a decrease in the amount of supercoiled DNA.
Data Interpretation
The results are analyzed by observing the bands on the agarose gel. A decrease in the intensity of the supercoiled DNA band with increasing concentrations of the test compound indicates inhibition of DNA gyrase. The concentration at which 50% of the supercoiling activity is inhibited (IC₅₀) can be determined.[14]
Potential Mechanism of Action Pathway
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. actascientific.com [actascientific.com]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bacterial DNA gyrase assay kits [profoldin.com]
Evaluating the Antimicrobial Potential of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Research
The quinoline ring system is a foundational scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities, and quinoline-3-carbonitrile derivatives, in particular, have garnered significant interest for their potential as antibacterial and antifungal agents.[2] This document provides a comprehensive guide for the evaluation of the antimicrobial spectrum of a specific novel compound, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile. While extensive public data on this particular molecule is limited, this guide outlines the established methodologies and logical frameworks for its systematic investigation, drawing upon the broader knowledge of quinoline-based antimicrobials.
The core structure of quinoline has been successfully modified to produce compounds active against a range of pathogens, with some derivatives targeting critical bacterial enzymes like DNA gyrase.[3] Others have been shown to disrupt the bacterial cell membrane.[4] The addition of various functional groups to the quinoline nucleus can significantly modulate the antimicrobial activity, spectrum, and even the mechanism of action.[1] Therefore, a thorough and systematic evaluation of this compound is a critical step in determining its potential clinical utility.
This guide will detail the essential protocols for determining the antimicrobial profile of this compound, from initial screening to more in-depth mechanistic studies.
Phase 1: Primary Screening and Determination of Minimum Inhibitory Concentration (MIC)
The initial step in assessing any potential antimicrobial is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]
Rationale for Microbial Panel Selection
The choice of microorganisms for initial screening should be broad, encompassing representatives from different categories to establish the compound's spectrum of activity. A recommended panel would include:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Bacillus subtilis, Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Fungi: Candida albicans, Aspergillus niger.
Protocol for Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely accepted technique for MIC determination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and solvent)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to cover a wide range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Summarizing MIC Values
The results of the MIC assay should be presented in a clear and concise table for easy comparison.
| Microorganism | Strain | Gram Stain/Fungal Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Experimental Value] |
| Escherichia coli | ATCC 25922 | Gram-negative | [Experimental Value] |
| Candida albicans | ATCC 90028 | Yeast | [Experimental Value] |
| ... | ... | ... | ... |
Phase 2: Determining Bactericidal versus Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved through the Minimum Bactericidal Concentration (MBC) assay and Time-Kill Kinetic studies.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol for Time-Kill Kinetic Assay
This assay provides a dynamic view of the antimicrobial activity over time.[6]
Procedure:
-
Prepare flasks containing broth with the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Include a growth control flask without the compound.
-
Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate on agar to determine the CFU/mL.
-
Plot the log CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Phase 3: Investigating the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is a critical aspect of drug development. For quinoline derivatives, several mechanisms have been elucidated.
Potential Mechanisms for Quinoline-based Compounds
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is a well-established mechanism for quinolone antibiotics.[3] These enzymes are essential for bacterial DNA replication.
-
Disruption of the Bacterial Cell Membrane: Some quinoline derivatives have been shown to interact with and disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[4]
-
Metal Chelation: The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can disrupt essential metallic cofactors in bacterial enzymes.[7]
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for Investigating the Mechanism of Action.
Phase 4: Assessment of Cytotoxicity
A promising antimicrobial agent must exhibit selective toxicity, meaning it should be effective against pathogens at concentrations that are not harmful to host cells.
Protocol for MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.
Procedure:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at an appropriate density and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Conclusion
The systematic evaluation of this compound, as outlined in these application notes and protocols, will provide a comprehensive understanding of its antimicrobial spectrum, potency, and potential for further development. By following these established methodologies, researchers can generate the robust and reliable data necessary to advance this and other novel quinoline derivatives in the critical search for new antimicrobial agents.
References
- Roth, Z. A., et al. (2020). A Time-Kill Kinetic Study of Four Antiseptic Active Ingredients Versus Strains of Twenty-six Species of Medically Relevant Bacteria and Yeast.
- Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101.
- Ma, Y., et al. (2021). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. Pharmaceutics, 13(11), 1809.
- Papakyriakou, A., et al. (2020). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. ChemistrySelect, 5(4), 1434-1440.
- de la Torre, B. G., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4323.
- Singh, U. P., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 179, 703-727.
- Karak, M., et al. (2018). In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. Russian Journal of General Chemistry, 88(10), 2244-2247.
- Stavrakov, G., et al. (2017). Minimum inhibitory concentrations (MIC, mg/dm 3 ) of 8-hydroxyquinolines with general formula. Doklady Bolgarskoi akademii nauk, 70(1), 59-64.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Pérez-Rodríguez, F., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(9), 2133.
- Abdel-Gawad, H., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids, 55(10), 1269-1282.
- Yasir, M., et al. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Biochemistry, 56(8), 1141-1150.
- Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5221-5256.
- Al-Ostath, A. I., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4194.
- Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
- Yilmaz, V. T., et al. (2022). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period.
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. MUC7 20-Mer: Investigation of Antimicrobial Activity, Secondary Structure, and Possible Mechanism of Antifungal Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections | MDPI [mdpi.com]
Application Notes & Protocols: A Comprehensive Framework for Efficacy Testing of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile as a Putative Anticancer Agent
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds are known to exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to evaluate the efficacy of a novel quinoline derivative, 2-Mercapto-7-methoxy-quinoline-3-carbonitrile. The following protocols are designed to not only determine the cytotoxic potential of this compound but also to elucidate its underlying mechanism of action, a critical step in the early stages of drug discovery. The methodologies detailed herein are grounded in established principles of cancer cell biology and are designed to generate reproducible and reliable data to inform go/no-go decisions in a drug development pipeline.
Introduction: The Rationale for a Tiered Assay Approach
The initial assessment of any potential anticancer compound requires a systematic approach to first identify cytotoxic activity and then to understand how the compound mediates this effect. A tiered or cascaded assay strategy is the most efficient method for this purpose. This approach begins with broad, high-throughput screening to measure general cytotoxicity across various cancer cell lines. Promising "hits" from this primary screen are then advanced to more complex, lower-throughput secondary assays aimed at elucidating the specific cellular pathways being modulated. This structured progression, outlined below, ensures that resources are focused on compounds with the most promising mechanisms of action.
Sources
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this synthesis and improve your yield.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, while achievable, can present challenges that affect both yield and purity. This guide provides a systematic approach to the synthesis, focusing on a reliable two-step pathway, and addresses common issues encountered during the experimental process.
Proposed Synthetic Pathway
The most plausible and efficient synthetic route to this compound involves a two-step process. First, the synthesis of the key intermediate, 2-chloro-7-methoxyquinoline-3-carbonitrile, is achieved via a Vilsmeier-Haack reaction followed by conversion of the resulting aldehyde to a nitrile. The second step involves a nucleophilic aromatic substitution to replace the 2-chloro group with a mercapto group.
Side-product formation in the synthesis of mercaptoquinoline derivatives
Welcome to the technical support center for the synthesis of mercaptoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. We understand that side-product formation can be a significant challenge, leading to low yields, difficult purifications, and ambiguous analytical results.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why specific side-products form and offers robust troubleshooting strategies to mitigate them. Our approach is grounded in mechanistic understanding to empower you to solve problems effectively in your own laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common among researchers working with mercaptoquinoline derivatives.
Q1: What are the primary synthetic strategies for accessing the 8-mercaptoquinoline scaffold?
The synthesis of 8-mercaptoquinoline and its derivatives is typically a multi-step process that first involves constructing the core quinoline ring, followed by the introduction of the thiol group.
-
Quinoline Core Synthesis: Classic named reactions are the foundation for building the quinoline heterocycle. The choice of method often depends on the available starting materials and the desired substitution pattern. Common methods include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2] Each has its own set of advantages and potential side reactions that must be managed.
-
Introduction of the Mercapto Group: The thiol moiety is rarely carried through the quinoline-forming reaction due to its sensitivity to the often harsh reaction conditions. It is typically introduced late-stage from a more stable precursor. The two most prevalent methods are:
-
Diazotization of 8-aminoquinoline: This involves converting the amino group into a diazonium salt, which is then reacted with a sulfur-containing nucleophile (e.g., thiourea) followed by hydrolysis to yield the mercaptan.[3]
-
Reduction of quinoline-8-sulfonyl chloride: This precursor is synthesized from quinoline-8-sulfonic acid and can be reduced to the corresponding thiol using reagents like lithium aluminum hydride.[4]
-
Q2: My 8-mercaptoquinoline product is consistently yellow and difficult to purify. What could be the cause?
The yellow discoloration is a classic indicator of oxidation. Thiols, particularly aromatic thiols like 8-mercaptoquinoline, are highly susceptible to oxidation to the corresponding disulfide (8,8'-diquinolinyl disulfide). This process can occur simply upon exposure to atmospheric oxygen, especially in solution or when adsorbed on silica gel during chromatography.
To minimize this:
-
Work under an inert atmosphere: Conduct the final steps of the synthesis and the workup under nitrogen or argon.
-
Use degassed solvents: Solvents for reactions and purification should be sparged with an inert gas to remove dissolved oxygen.
-
Acidify the workup: During aqueous extraction, keeping the pH low (e.g., with HCl) will protonate the thiol, making it less susceptible to oxidation than the thiolate anion.
-
Purification Strategy: If chromatography is necessary, work quickly and consider using a less-activated stationary phase. However, crystallization or distillation under reduced pressure are often preferred methods for purifying the final product to avoid prolonged exposure to air and silica.
Q3: How does the choice of acid catalyst in reactions like the Combes or Skraup synthesis influence side-product formation?
The acid catalyst is not merely a proton source; it plays a critical role in both the desired reaction pathway and potential side reactions.
-
In the Combes Synthesis, the acid (commonly concentrated H₂SO₄ or polyphosphoric acid) catalyzes the cyclodehydration of the enamine intermediate.[5][6] If the acid is too weak or the temperature too low, this rate-determining step may be inefficient, allowing for the accumulation of intermediates that can degrade. Conversely, an overly aggressive acid or excessively high temperatures can lead to sulfonation of the aromatic rings or charring/polymerization, resulting in tar formation.[7]
-
In the Skraup Synthesis, the reaction is notoriously exothermic.[7] Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent. Its concentration and the rate of addition are critical. Uncontrolled addition can lead to a violent, runaway reaction, causing extensive tar formation and a significantly reduced yield of the desired quinoline.[7]
Troubleshooting Guide: Common Side-Products & Solutions
This section provides a problem-oriented approach to specific issues encountered during synthesis.
Problem 1: My reaction (e.g., Combes, Friedländer) with an unsymmetrical ketone is producing a mixture of regioisomers.
Causality: When an unsymmetrical ketone is reacted with an o-aminoaryl aldehyde/ketone (Friedländer) or an aniline (Combes), the initial condensation and subsequent cyclization can occur in two different ways, leading to a mixture of isomeric quinoline products. The regioselectivity is governed by a delicate balance of steric and electronic factors.[5]
-
Mechanism Insight (Combes Synthesis): The reaction proceeds through an enamine intermediate. The acid-catalyzed cyclization is an electrophilic aromatic substitution, which is the rate-determining step.[5][8] The aniline ring attacks one of the two carbonyl carbons of the original β-diketone. The preferred site of attack is influenced by:
-
Steric Hindrance: Bulky substituents on the aniline or the β-diketone will direct the cyclization to the less sterically hindered position.[5]
-
Electronic Effects: Electron-donating groups on the aniline can enhance the nucleophilicity of the ring and influence the position of attack, while the electronics of the diketone substituents also play a role.[5]
-
Workflow for Diagnosing and Controlling Regioselectivity
Recommended Protocol: Optimizing Regioselectivity
-
Analyze Reactants: Carefully examine the steric bulk and electronic properties of the substituents on both the aniline and the unsymmetrical β-diketone.
-
Modify Sterics: If possible, redesign the synthesis to use a β-diketone with a significantly bulkier group on one side (e.g., a tert-butyl group vs. a methyl group). This will strongly favor the formation of one regioisomer.[5]
-
Tune Electronics: Studies have shown that methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines in reactions with trifluoromethyl-β-diketones, while chloro- or fluoroanilines favor the 4-CF₃ isomer.[5] This demonstrates that tuning the electronic nature of the aniline can be a powerful tool.
-
Catalyst Screening: While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can sometimes offer better regioselectivity by altering the reaction's transition state energetics.[5]
Problem 2: My final product is contaminated with the corresponding disulfide (e.g., 8,8'-diquinolinyl disulfide).
Causality: This is the most common side-product for mercaptoquinolines. The thiol (-SH) group is readily oxidized to a disulfide (-S-S-) linkage, a reaction often catalyzed by trace metals and accelerated by exposure to atmospheric oxygen, especially under basic or neutral conditions where the more reactive thiolate anion (S⁻) is present.
Pathway of Disulfide Formation
Recommended Protocol: Reductive Workup and Purification
If disulfide formation is observed in your crude product, it can often be reversed before final purification.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF or ethanol).
-
Acidification: Add a mild acid, such as acetic acid, to ensure the medium is not basic.
-
Reduction: Add a mild reducing agent. A common choice is sodium borohydride (NaBH₄), added portion-wise at 0 °C until the yellow color of the disulfide diminishes. Be cautious, as NaBH₄ will react with protic solvents and acids to produce hydrogen gas.
-
Quenching: Carefully quench the excess NaBH₄ by the slow addition of dilute HCl at 0 °C.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Inert Handling: Handle the purified product under an inert atmosphere (N₂ or Ar) and store it in a freezer to minimize re-oxidation.
Problem 3: The yield is very low when reducing quinoline-8-sulfonyl chloride with LiAlH₄.
Causality: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting sulfonyl chlorides to thiols, several factors can lead to low yields in this specific synthesis.
-
Stoichiometry: Using an incorrect molar ratio of hydride to sulfonyl chloride is a primary cause of low yield. An excess of hydride is typically required for a complete reduction.[4]
-
Workup Procedure: The method used to decompose the aluminum-sulfur complex and quench the excess hydride is critical. Decomposing the complex with water and sodium hydroxide can lead to the formation of the sodium salt of the mercaptoquinoline, which may be water-soluble and lost during the aqueous workup, thus drastically reducing the isolated yield of the free thiol.[4]
-
Over-reduction: Although less common for this specific substrate, extremely harsh conditions (prolonged heating, large excess of hydride) could potentially lead to the reduction of the quinoline ring itself.
Data Summary: Impact of Reaction Conditions
| Parameter | Condition | Common Issue | Solution |
| Hydride Ratio | 0.5:1 (LiAlH₄:Substrate) | Incomplete reaction, no product isolated.[4] | Use a 20% excess of LiAlH₄.[4] |
| Workup | Quenching with NaOH solution | Formation of water-soluble sodium salt, low isolated yield.[4] | Use a careful workup with dilute acid (e.g., H₂SO₄) to keep the product protonated. |
| Temperature | Uncontrolled addition of substrate | Runaway reaction, potential for side products. | Add the sulfonyl chloride solution slowly to a cooled suspension of LiAlH₄ in an inert solvent like THF. |
References
-
Mishra, N., Muraleedharan, K. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23763-23789. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4321. [Link]
-
Kallivretaki, A., et al. (2015). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Medicinal Chemistry, 5(8), 368-374. [Link]
-
Fernando, Q., & Freiser, H. (1958). NOVEL SYNTHESIS OF 8-MERCAPTOQUINOLINE. Canadian Journal of Chemistry, 36(12), 1771-1773. [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
-
Cheng, C. C. (2006). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
McCollum, E. V., & Bartow, E. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704. [Link]
- Rosen, A. L. (1965). United States Patent 3,206,470: Process for preparing 8-mercaptoquinolines.
-
Sloop, J. C., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 867-873. [Link]
-
IIP Series. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. [Link]
-
Kumar, A., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(5), 3045-3066. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification Challenges of Polar Quinoline Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar quinoline compounds. As researchers, scientists, and drug development professionals, you are keenly aware that the inherent basicity of the quinoline nitrogen, coupled with the presence of polar functional groups, can lead to a host of chromatographic issues. These can range from poor retention and peak tailing to on-column degradation.
This guide is designed to be your go-to resource, providing not just step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your daily laboratory work. We will explore a variety of chromatographic techniques, delve into common problems and their solutions, and offer field-proven insights to streamline your purification workflows.
Part 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic challenge with polar analytes in reversed-phase (RP) chromatography. The high polarity of your quinoline derivative leads to a stronger affinity for the polar mobile phase than for the nonpolar stationary phase. Here are several strategies, from simple adjustments to alternative approaches, to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Modern RP columns are engineered to be stable under highly aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar compounds.[1]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be suitable for mass spectrometry (MS) applications.[2]
-
Switch to a Different Chromatographic Mode: If the above strategies are insufficient, it is a strong indication that reversed-phase is not the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative specifically designed for the separation of polar compounds.[3]
| Strategy | Principle of Operation | Key Considerations |
| Increase Aqueous Content | Enhances the partitioning of the polar analyte onto the nonpolar stationary phase by making the mobile phase more polar. | Ensure column stability in high aqueous mobile phases. |
| Polar-Embedded/Phenyl Columns | Provides alternative selectivity through pi-pi and dipole-dipole interactions, in addition to hydrophobic interactions.[1] | May require different organic modifiers (e.g., methanol for phenyl phases) to maximize unique selectivity. |
| Ion-Pairing Chromatography | Forms a neutral, more hydrophobic complex with the ionized quinoline, increasing its retention on the RP column.[2] | Can lead to long column equilibration times and may suppress MS signal. |
| Switch to HILIC | Utilizes a polar stationary phase and a high organic mobile phase to retain and separate polar compounds via partitioning into a water-enriched layer on the stationary phase surface.[3] | Requires careful control of water content in the mobile phase and sample solvent. |
Issue 2: Peak Tailing in HPLC
Q: I am observing significant peak tailing for my polar quinoline compound. What is the cause, and how can I achieve symmetrical peaks?
A: Peak tailing for basic compounds like quinolines is often due to strong, undesirable interactions with acidic silanol groups present on the surface of silica-based stationary phases.[4] This secondary interaction leads to a non-ideal chromatographic process and results in asymmetric peaks. Here’s how to troubleshoot this issue:
-
Mobile Phase pH Adjustment: The charge state of your quinoline compound is pH-dependent. By adjusting the mobile phase pH, you can suppress the ionization of the quinoline nitrogen (by increasing the pH) or the silanol groups (by decreasing the pH). For basic compounds, a mobile phase pH of >7 is often effective in neutralizing the analyte, but ensure your column is stable at higher pH. Alternatively, a low pH (around 2-3) will protonate the quinoline and also suppress the ionization of the silanol groups, which can improve peak shape.[5][6]
-
Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby minimizing their interaction with your basic quinoline compound.
-
Employ End-Capped Columns: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups, which significantly reduces the potential for peak tailing with basic analytes.
-
Consider a Different Stationary Phase: If peak tailing persists, a change in stationary phase chemistry may be necessary. Polymer-based columns or those with a different surface chemistry (e.g., alumina) can be less prone to these secondary interactions.[7]
Issue 3: On-Column Degradation
Q: My polar quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[2] This is a common problem for certain classes of molecules, including some quinoline derivatives. Here are some strategies to mitigate this:
-
Deactivation of Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica in your eluent system containing 1-2% triethylamine or ammonia.[8]
-
Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina. Florisil is another option, though it can also have some acidic character.
-
Minimize Contact Time: The longer your compound is in contact with the stationary phase, the greater the opportunity for degradation. Employing flash chromatography with optimal flow rates can reduce the residence time on the column.
-
Non-Chromatographic Methods: If degradation is severe, alternative purification techniques such as recrystallization or liquid-liquid extraction may be more suitable.
Part 2: FAQs on Advanced Purification Techniques
This section provides answers to frequently asked questions about more advanced or alternative chromatographic techniques that are well-suited for polar quinoline compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q1: What is HILIC, and when should I use it for purifying polar quinoline compounds?
A1: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3] It is the go-to technique when your polar quinoline compound has insufficient retention in reversed-phase chromatography. In HILIC, the analytes partition between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. Elution is typically achieved by increasing the water content in the mobile phase.[3]
Q2: What are the key parameters to optimize in a HILIC method?
A2: The most critical parameters for optimizing a HILIC separation are:
-
Organic Solvent Concentration: In HILIC, the organic solvent is the weak solvent. Increasing the acetonitrile concentration increases retention. A minimum of 3-5% water is generally required to maintain the hydrated layer on the stationary phase.[9]
-
Buffer Concentration and pH: The ionic strength and pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Ammonium formate and ammonium acetate are common buffers used in HILIC due to their volatility and compatibility with MS.[9]
-
Injection Solvent: To avoid peak distortion, the injection solvent should be as weak (high in organic content) as possible, ideally matching the initial mobile phase conditions.[10] Injecting a sample dissolved in a high concentration of water can lead to poor peak shape.[10]
Mixed-Mode Chromatography (MMC)
Q3: What is Mixed-Mode Chromatography, and how can it be beneficial for purifying polar quinolines?
A3: Mixed-mode chromatography utilizes stationary phases that are functionalized with ligands capable of multiple types of interactions, most commonly a combination of reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[10][11] This dual retention mechanism provides unique selectivity and can be particularly advantageous for purifying polar, ionizable compounds like many quinoline derivatives.[10] For a basic quinoline, a mixed-mode column with both C18 chains and cation-exchange groups can provide strong retention that can be modulated by both the organic solvent content and the ionic strength/pH of the mobile phase.[12]
Supercritical Fluid Chromatography (SFC)
Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying polar quinoline compounds?
A4: Yes, modern SFC is a powerful tool for the purification of polar compounds.[13] It uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol.[14] SFC offers several advantages, including high separation efficiency, fast analysis times, and reduced solvent consumption, making it a "greener" alternative to HPLC.[15] For polar quinolines, the addition of a small amount of an additive (e.g., an amine for basic compounds) to the co-solvent can further improve peak shape and recovery.[14]
Part 3: Experimental Protocols
The following are generalized, step-by-step protocols that can be adapted for the purification of your specific polar quinoline compound.
Protocol 1: Reversed-Phase HPLC Method Development for a Polar Basic Quinoline
-
Column Selection: Start with a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3 or 5 µm). If retention is poor, consider a polar-embedded or phenyl-hexyl column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.
-
Rationale: The acidic modifier helps to achieve sharp peaks for basic analytes by protonating them and suppressing silanol interactions.[6]
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Optimization:
-
If retention is still too low, consider raising the mobile phase pH using a buffer such as ammonium bicarbonate (ensure your column is pH stable).
-
Adjust the gradient slope to improve the separation of closely eluting impurities.
-
Protocol 2: HILIC Method Development for a Highly Polar Quinoline
-
Column Selection: Choose a HILIC column based on your analyte's properties. A bare silica or amide phase is a good starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Adjust the pH of the aqueous portion with acetic acid or ammonium hydroxide to between 3 and 6.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 0% B (95% ACN) for 2 minutes, then ramp to 50% B over 10 minutes. Hold for 3 minutes, then return to initial conditions and re-equilibrate for 5-10 minutes.
-
-
Sample Preparation: Dissolve the sample in a solvent with at least 70-80% acetonitrile to avoid peak distortion.[10]
-
Optimization: Adjust the gradient, buffer concentration, and pH to fine-tune the selectivity and retention.
Part 4: Visualizations
Workflow for Selecting a Purification Method
Caption: A decision-making workflow for selecting an appropriate chromatographic purification method for polar quinoline compounds.
Troubleshooting Peak Tailing in Reversed-Phase HPLC
Caption: A logical flow diagram for troubleshooting peak tailing of basic polar quinoline compounds in reversed-phase HPLC.
References
- A method for purifying 8-hydroxyquinoline reaction solution.
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. [Link]
-
Results of method development study for SFC separation of polar urinary... ResearchGate. [Link]
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH. [Link]
-
Strategies to Regulate the Degradation and Clearance of Mesoporous Silica Nanoparticles: A Review. PMC - NIH. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Application Notes Exploring Secondary Interactions in Mixed-Mode Chromatography for Analysis of Drugs and Counterions. Helix Chromatography. [Link]
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry (RSC Publishing). [Link]
-
Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
-
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. ResearchGate. [Link]
-
Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. PubMed. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]
-
A REVIEW ON CHROMATOGRAPHIC TECHNIQUES AND THEIR APPLICATION IN ANALYSIS OF PHARMACEUTICALS. IJNRD. [Link]
-
Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros. Reddit. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. ResearchGate. [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. [Link]
-
A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
-
Strategies to Regulate the Degradation and Clearance of Mesoporous Silica Nanoparticles: A Review. PubMed. [Link]
-
ION EXCHANGE CHROMATOGRAPHY. SlideShare. [Link]
-
Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. ResearchGate. [Link]
-
Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. ResearchGate. [Link]
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. ResearchGate. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]
-
Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein. ResearchGate. [Link]
-
Chromatographic and Electrophoretic Methods. LibreTexts. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]
-
Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Advanced Materials Technology. [Link]
-
Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. PubMed. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. PubMed. [Link]
-
HPLC peak shape trouble shooting. r/Chempros - Reddit. [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]
-
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Solubility of Quinoline-3-Carbonitrile Derivatives
Welcome to the technical support center for quinoline-3-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Quinoline-3-carbonitrile and its analogs are vital scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] However, their often planar and hydrophobic nature can lead to poor aqueous solubility, a significant hurdle in preclinical development.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face in the laboratory. Our goal is to equip you with the foundational knowledge and practical methodologies to systematically overcome these solubility challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of quinoline-3-carbonitrile derivatives.
Q1: Why are my quinoline-3-carbonitrile derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many quinoline-3-carbonitrile derivatives stems from their molecular structure. The quinoline core is a fused aromatic heterocyclic system, which is inherently hydrophobic. The presence of the carbonitrile group (-C≡N) can further contribute to this hydrophobicity depending on the overall molecular structure.[5][6] While the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, this is often insufficient to overcome the hydrophobic nature of the rest of the molecule, especially in derivatives with bulky, nonpolar substituents.
Q2: What is the first step I should take when I encounter a solubility issue with a new quinoline-3-carbonitrile derivative?
A2: The initial and most critical step is to accurately determine the compound's baseline solubility in relevant aqueous media (e.g., water, phosphate-buffered saline (PBS)). This provides a quantitative starting point for developing a solubilization strategy. A reliable method for this is the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[7]
Q3: Can I use organic solvents to dissolve my quinoline-3-carbonitrile derivatives for in vitro assays?
A3: Yes, organic solvents like dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of poorly soluble compounds for in vitro screening. Quinoline itself is soluble in alcohol, ether, and benzene.[5] However, it is crucial to be mindful of the final concentration of the organic solvent in the assay medium. High concentrations of organic solvents can be toxic to cells and may interfere with the experimental results. A general guideline is to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays.
Q4: Are there any structural modifications I can make to my quinoline-3-carbonitrile scaffold to improve solubility?
A4: Yes, medicinal chemistry strategies can be employed to enhance solubility. The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the molecule's hydrophilicity and improve its interaction with water. For instance, the inclusion of a morpholine ring has been shown to increase water solubility in some quinoline derivatives.[8] Additionally, creating prodrugs by esterifying a polar group can enhance lipophilicity for better membrane permeability, with the active drug being released in vivo.[9]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific experimental scenarios involving poorly soluble quinoline-3-carbonitrile derivatives.
Scenario 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
This is a common issue where the compound is soluble in the organic stock solution but crashes out when diluted into an aqueous medium for an experiment.
Root Cause Analysis:
The primary reason for this is the drastic change in the solvent environment. The compound is well-solvated by the organic solvent (e.g., DMSO), but upon dilution into an aqueous buffer, the water molecules cannot effectively solvate the hydrophobic quinoline-3-carbonitrile derivative, leading to precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies:
-
pH Modification: Quinoline is a weak base, and its derivatives often exhibit pH-dependent solubility.[5][10][11][12] By adjusting the pH of the aqueous buffer, you can ionize the molecule, which significantly increases its aqueous solubility.[10]
-
Actionable Step: Determine the pKa of your compound. If it has a basic nitrogen in the quinoline ring, lowering the pH below the pKa will protonate it, forming a more soluble salt.
-
-
Use of Cosolvents: A cosolvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a nonpolar solute.
-
Actionable Step: Prepare a series of aqueous buffers containing varying concentrations of a cosolvent (e.g., ethanol, polyethylene glycol 400 (PEG-400), or propylene glycol). Determine the solubility of your compound in each of these mixtures to find the optimal cosolvent and concentration. PEG-400 is a well-regarded green solvent for such applications.[3]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.
-
Actionable Step: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the most effective one for your compound. The formation of the inclusion complex can be confirmed by techniques like NMR or UV-Vis spectroscopy.
-
Scenario 2: Low and Inconsistent Bioavailability in Animal Studies
Poor aqueous solubility is a major contributor to low and variable oral bioavailability.[13][14] If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.
Root Cause Analysis:
The dissolution of the drug in the gastrointestinal tract is the rate-limiting step for absorption.[14] Factors such as the compound's solid-state properties (e.g., crystallinity) and its interaction with the complex environment of the gut can all affect its bioavailability.
Formulation Strategies to Enhance Bioavailability:
| Strategy | Mechanism of Action | Key Considerations |
| Salt Formation | Increases solubility and dissolution rate by converting the neutral drug into a more soluble salt form.[15][16] | The compound must have an ionizable functional group. The choice of the counter-ion is critical and can affect stability and hygroscopicity.[15] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix at the molecular level, which enhances the dissolution rate.[13] | The choice of carrier and the method of preparation (e.g., solvent evaporation, hot-melt extrusion) are important for the stability and performance of the solid dispersion.[13] |
| Particle Size Reduction | Increasing the surface area of the drug particles by reducing their size (micronization or nanosuspension) can lead to a faster dissolution rate.[13] | Can be achieved through techniques like milling or high-pressure homogenization. |
| Prodrug Approach | A bioreversible derivative of the active drug is synthesized to improve its physicochemical properties, such as solubility or permeability.[9] The active drug is released in vivo through enzymatic or chemical cleavage.[9][17] | Requires careful design to ensure efficient conversion to the active drug at the target site. |
III. Experimental Protocols
This section provides step-by-step methodologies for key experiments related to solubility assessment and enhancement.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is adapted from standard methods for solubility determination.[7]
Objective: To determine the equilibrium solubility of a quinoline-3-carbonitrile derivative in a specific aqueous medium.
Materials:
-
Quinoline-3-carbonitrile derivative
-
Aqueous medium of interest (e.g., deionized water, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is crucial to ensure that equilibrium has been reached.[18]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of the compound in that medium.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a quinoline-3-carbonitrile derivative in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Quinoline-3-carbonitrile derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both the quinoline-3-carbonitrile derivative and the hydrophilic polymer in the volatile organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will be formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
The prepared solid dispersion can then be characterized for its dissolution properties.
IV. Concluding Remarks
Overcoming the poor solubility of quinoline-3-carbonitrile derivatives is a critical step in unlocking their full therapeutic potential. A systematic and rational approach, beginning with accurate solubility determination and followed by the exploration of various solubilization techniques, is key to success. The selection of the most appropriate method will depend on the specific physicochemical properties of the compound and the intended application.[19] This guide provides a comprehensive framework to assist researchers in navigating these challenges and advancing their drug discovery and development programs.
V. References
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]
-
Optimizing Drug Solubility. (2017). Contract Pharma. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
-
Quinoline. (n.d.). Wikipedia. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
Understanding Quinoline Derivatives: The Significance of 8-Fluoroquinoline-3-carbonitrile. (2026). Pharmaffiliates. [Link]
-
Optimising Solubility: Selecting the Right Technology for Early Drug Development. (n.d.). Ardena. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. [Link]
-
Some examples of quinoline-based approved drugs. (n.d.). ResearchGate. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2025). PMC - NIH. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
-
Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (n.d.). CatSci. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). SpringerLink. [Link]
-
Physiochemical assessment of pharmaceutical salt forms. (2024). Pharma Focus Asia. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2021). PubMed. [Link]
-
One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. (2023). IOSR Journal. [Link]
-
Methods of solubility enhancements. (n.d.). Slideshare. [Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. (n.d.). RSC Publishing. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wisdomlib.org [wisdomlib.org]
- 16. rjpdft.com [rjpdft.com]
- 17. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pharmatutor.org [pharmatutor.org]
- 19. contractpharma.com [contractpharma.com]
Validation & Comparative
The Ascendant Antibacterial Efficacy of Mercaptoquinoline Derivatives: A Comparative Analysis
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial scaffolds is a cornerstone of modern drug discovery. Among the heterocyclic compounds, the quinoline nucleus has long been a privileged structure, forming the backbone of numerous therapeutic agents. While much attention has been given to hydroxyquinolines, their sulfur-containing cousins, the mercaptoquinoline derivatives, are emerging as a potent class of antibacterial agents. This guide provides a comparative analysis of the antibacterial activity of various mercaptoquinoline derivatives, delving into their structure-activity relationships, proposed mechanisms of action, and the standardized methodologies for their evaluation.
Introduction: The Quinoline Scaffold and the Significance of the Mercapto Group
The quinoline ring system is a versatile pharmacophore with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The functionalization of this scaffold at various positions has led to the development of a diverse library of bioactive molecules.[2] The substitution at the 8-position with a mercapto (-SH) group, in place of the more commonly studied hydroxyl (-OH) group, introduces unique physicochemical properties that can significantly influence the molecule's biological activity. The thiol group's higher acidity, nucleophilicity, and propensity to form stable metal complexes are key determinants of its antibacterial potential.
This guide will focus on the comparative antibacterial efficacy of 8-mercaptoquinoline and its derivatives, drawing parallels with the well-documented 8-hydroxyquinolines to elucidate structure-activity relationships and mechanistic pathways.
Comparative Antibacterial Activity
The evaluation of antibacterial activity is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. A lower MIC value indicates greater potency.
While extensive comparative data for a wide range of 8-mercaptoquinoline derivatives is still an emerging field of study, we can infer trends by examining the data for the structurally analogous 8-hydroxyquinoline derivatives. The following tables summarize the MIC values of various 8-hydroxyquinoline derivatives against common Gram-positive and Gram-negative bacteria. It is important to note that while the core mechanism of action is likely similar, the substitution of the hydroxyl group with a mercapto group can influence the potency.
Table 1: Comparative MIC Values of 8-Hydroxyquinoline Derivatives against Staphylococcus aureus
| Compound | Derivative | MIC (µg/mL) | Reference |
| 1 | 8-Hydroxyquinoline | 6.9 (MRSA) | [3] |
| 2 | 5,7-Dichloro-8-hydroxy-2-methylquinoline | 1.1 (MRSA) | [3] |
| 3 | 8-O-prenyl-8-hydroxyquinoline derivative | 12.5 (MRSA) | [3] |
| 4 | 5,7-Dibromo-2-methylquinolin-8-ol | 6.25 | [4] |
| 5 | 8-nitrofluoroquinolone (p-toluidine deriv.) | ~2-5 | [5] |
Table 2: Comparative MIC Values of Quinolone Derivatives against Gram-Negative Bacteria
| Compound | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 6 | Quinoxaline derivative | E. coli | >64 | [6] |
| 7 | Quinolone-coupled hybrid 5d | E. coli | 0.125–8 | [7] |
Note: MRSA indicates Methicillin-resistant Staphylococcus aureus.
Structure-Activity Relationship (SAR) Insights
The data from studies on quinoline derivatives reveal several key structure-activity relationships:
-
Halogenation: The presence of halogen atoms, particularly at the C5 and C7 positions of the quinoline ring, often enhances antibacterial activity. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline (Compound 2) exhibits a significantly lower MIC against MRSA compared to the parent 8-hydroxyquinoline.[3]
-
Lipophilicity: Increasing the lipophilicity of the molecule can influence its ability to penetrate the bacterial cell membrane. However, the effect is not always linear, as excessive lipophilicity can sometimes lead to reduced activity.[8]
-
Substitution at C2: Modifications at the C2 position of the quinoline ring can have a variable impact on antibacterial potency.
-
The 8-Position Functional Group: The free hydroxyl group in 8-hydroxyquinolines is considered crucial for their antibacterial and antimycobacterial activity.[3] It is hypothesized that the mercapto group in 8-mercaptoquinolines plays a similar pivotal role, primarily through its ability to chelate metal ions.
Proposed Mechanism of Action: A Tale of Metal Chelation
The primary antibacterial mechanism of 8-hydroxyquinolines, and by extension, 8-mercaptoquinolines, is widely attributed to their ability to chelate essential metal ions.[9][10] Many bacterial enzymes rely on divalent metal cations like zinc (Zn²⁺), iron (Fe²⁺), and manganese (Mn²⁺) as cofactors for their catalytic activity.
The proposed mechanism can be visualized as a multi-step process:
Caption: Proposed mechanism of antibacterial action for mercaptoquinoline derivatives.
Causality of the Mechanism:
-
Cell Penetration: The lipophilic nature of the quinoline scaffold allows the mercaptoquinoline derivative to passively diffuse across the bacterial cell membrane.
-
Chelation: Once inside the cytoplasm, the 8-mercaptoquinoline acts as a potent chelating agent, binding to essential divalent metal ions. The nitrogen atom of the quinoline ring and the sulfur atom of the mercapto group form a stable pincer-like complex with the metal ion.
-
Enzyme Inhibition: This sequestration of metal ions depletes their availability for crucial bacterial metalloenzymes involved in processes such as respiration and DNA replication. The deprivation of these essential cofactors leads to the inhibition of these enzymes.
-
Bacterial Growth Inhibition/Cell Death: The disruption of these vital metabolic pathways ultimately results in the inhibition of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect).
Experimental Protocols: Standardized Evaluation of Antibacterial Activity
To ensure the reliability and reproducibility of antibacterial activity data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[6][11]
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[3]
Workflow for MIC Determination:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the mercaptoquinoline derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] This assay is a continuation of the MIC test.
Step-by-Step Protocol:
-
Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Perspectives
Mercaptoquinoline derivatives represent a promising class of antibacterial agents with a potent mechanism of action centered on metal chelation. The structure-activity relationships, largely inferred from their 8-hydroxyquinoline counterparts, highlight the importance of substitutions on the quinoline ring for enhancing antibacterial efficacy.
Future research should focus on synthesizing and screening a broader library of mercaptoquinoline derivatives to establish a more comprehensive and direct understanding of their structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to confirm the precise molecular targets and to explore potential secondary mechanisms of action. The development of mercaptoquinoline derivatives with improved potency and favorable safety profiles could provide valuable new weapons in the fight against multidrug-resistant bacteria.
References
-
G. D. Wright, "The antibiotic resistome: the nexus of chemical and genetic diversity," Nature Reviews Microbiology, vol. 5, no. 3, pp. 175–186, 2007. Available: [Link]
-
Clinical and Laboratory Standards Institute, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition," CLSI document M07-A10, 2015. Available: [Link]
- A. K. Jain, V. Ravichandran, and R. K. Agrawal, "8-Hydroxyquinoline: a promising scaffold for the development of novel therapeutic agents," Mini-Reviews in Medicinal Chemistry, vol. 10, no. 12, pp. 1146–1163, 2010.
- J. R. Morones-Ramirez, J. A. Winkler, and J. J. Collins, "Silver enhances antibiotic activity against gram-negative bacteria," Science Translational Medicine, vol. 5, no. 190, p. 190ra81, 2013.
- S. G. Franzblau, R. S. Witzig, T. J. McLaughlin, P. C. Liberati, D. L. Dinan, L. B. Heifets, and M. D. Iseman, "Rapid, low-cost, liquid medium-based culture of Mycobacterium tuberculosis," Journal of Clinical Microbiology, vol. 36, no. 2, pp. 362–368, 1998.
- R. E. W. Hancock, "The bacterial outer membrane as a drug barrier," Trends in Microbiology, vol. 5, no. 1, pp. 37–42, 1997.
-
European Committee on Antimicrobial Susceptibility Testing, "Breakpoint tables for interpretation of MICs and zone diameters," Version 13.0, 2023. Available: [Link]
- M. N. Alekshun and S. B. Levy, "Molecular mechanisms of antibacterial multidrug resistance," Cell, vol. 128, no. 6, pp. 1037–1050, 2007.
- A. K. Tyagi, "The role of lipophilicity in the biological activity of drugs," Medicinal Chemistry Research, vol. 20, no. 9, pp. 1305–1318, 2011.
- S. P. Denyer and W. B. Hugo, "Biocide-induced damage to the bacterial cytoplasmic membrane," in Mechanisms of Action of Chemical Biocides, S. P. Denyer and W. B. Hugo, Eds.
- J. H. Jorgensen and J. D. Turnidge, "Susceptibility test methods: dilution and disk diffusion methods," in Manual of Clinical Microbiology, 11th ed., J. H. Jorgensen, M. A. Pfaller, K. C. Carroll, G. Funke, M. L. Landry, S. S. Richter, and D. W. Warnock, Eds. Washington, DC: ASM Press, 2015, pp. 1253–1273.
- V. S. K. V. Haridas, "Quinoline and its derivatives in medicinal chemistry," Current Medicinal Chemistry, vol. 18, no. 10, pp. 1528–1553, 2011.
- M. A. Dea-Ayuela, F. Bolas-Fernández, and A. R. Martínez-Fernández, "Recent advances in the search for new antileishmanial compounds," Current Medicinal Chemistry, vol. 14, no. 2, pp. 133–155, 2007.
- M. C. Pirrung, "The chemistry and biology of quorum sensing," Angewandte Chemie International Edition, vol. 41, no. 8, pp. 1276–1294, 2002.
- A. Gambino, R. P. Ferrari, and G. O. G. Otero, "Metal complexes of 8-hydroxyquinoline and derivatives: from chemistry to biomedical applications," Coordination Chemistry Reviews, vol. 253, no. 13-14, pp. 1695–1715, 2009.
- D. J. Newman and G. M. Cragg, "Natural products as sources of new drugs over the nearly 40 years from 01/1981 to 09/2019," Journal of Natural Products, vol. 83, no. 3, pp. 770–803, 2020.
- S. B. Singh and D. L. Zink, "Natural product-based antibacterial drug discovery," in Comprehensive Natural Products II, L. Mander and H.-W. Liu, Eds. Oxford: Elsevier, 2010, pp. 317–346.
- T. D. H. Bugg, G. D. Wright, and S. N. Dutcher, "Molecular mechanisms of antibiotic resistance," Clinical Infectious Diseases, vol. 24, no. Supplement_1, pp. S9–S16, 1997.
- P. M. Hawkey, "The growing burden of antimicrobial resistance," Journal of Antimicrobial Chemotherapy, vol. 64, no. Supplement_1, pp. i1–i9, 2009.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. journals.asm.org [journals.asm.org]
- 3. protocols.io [protocols.io]
- 4. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 7. woah.org [woah.org]
- 8. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. microchemlab.com [microchemlab.com]
A Senior Application Scientist's Guide to In Vivo Validation of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile
An Objective Comparison of Preclinical Efficacy and Safety Against Standard-of-Care
The journey of a novel anticancer compound from a promising in vitro hit to a clinical candidate is fraught with challenges. A critical, and often decisive, stage in this process is the rigorous validation of its anticancer activity and safety profile in a living organism—the in vivo model. This guide provides a comprehensive framework for designing and executing a robust preclinical study to validate the anticancer potential of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile (hereafter referred to as "Compound-Q"), comparing its performance against both a negative control and a clinically relevant standard-of-care.
Quinoline derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their anticancer properties.[1][2] Their mechanisms of action are diverse, including the induction of cell cycle arrest, apoptosis, inhibition of angiogenesis, and the modulation of key signaling pathways.[1] Some quinoline-based agents function as antiproliferative agents by intercalating with DNA and interfering with replication, often targeting topoisomerase enzymes.[3] Given this precedent, Compound-Q, a novel quinoline-3-carbonitrile derivative, warrants a thorough investigation of its in vivo efficacy.
Part 1: Foundational Strategy - The Logic Behind the Model
The initial and most critical decision in any in vivo study is the selection of an appropriate animal model. This choice dictates the relevance and translatability of the experimental findings. For a novel small molecule like Compound-Q, where the primary objective is to assess its direct effect on human tumor growth, the human tumor xenograft model is the industry standard.[4]
Why a Xenograft Model?
Xenograft models involve the implantation of human cancer cells into immunodeficient mice, such as athymic nude or SCID mice.[4] This approach offers several distinct advantages for this specific investigation:
-
Direct Assessment on Human Cancer: It allows for the evaluation of Compound-Q's efficacy against human-derived cancer cell lines.
-
Controlled Environment: The immunodeficient status of the host minimizes the confounding variable of a complex immune response, isolating the direct cytotoxic or cytostatic effects of the compound on the tumor.
-
Reproducibility: Established cell lines provide a high degree of reproducibility, which is essential for comparing the efficacy of Compound-Q against a standard-of-care drug.[4]
For this guide, we will proceed with a subcutaneous xenograft model using the MCF-7 human breast cancer cell line . MCF-7 is a well-characterized, estrogen-receptor-positive cell line, and breast cancer remains a prevalent indication with well-defined treatment protocols.[5][6][7]
Selection of a Comparator: The Standard-of-Care
To provide a meaningful benchmark for Compound-Q's performance, it will be compared against a widely used chemotherapeutic agent for breast cancer. A combination of doxorubicin and cyclophosphamide , often referred to as "AC," is a common regimen.[8][9] For the purposes of this guide, we will use doxorubicin as the single-agent positive control, as it is a potent and well-understood anthracycline.[10]
The overall experimental workflow is designed to systematically evaluate efficacy and toxicity over a defined treatment period.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijmphs.com [ijmphs.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. cancer.ca [cancer.ca]
- 10. Chemotherapy for early breast cancer [bcna.org.au]
Comparative Docking Studies of Quinoline-3-Carbonitrile Derivatives with Target Enzymes: A Technical Guide
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, quinoline-3-carbonitrile derivatives have emerged as a particularly promising class of compounds, often targeting key enzymes implicated in disease progression.[3][4] Their synthetic tractability allows for the creation of diverse chemical libraries, making them ideal candidates for structure-based drug design.[5]
At the heart of modern drug discovery lies the synergy between experimental synthesis and computational modeling. Molecular docking, a powerful in-silico technique, serves as a critical bridge, predicting the binding modes and affinities of small molecules (ligands) within the active site of a biological target (receptor).[6][7] This predictive power allows researchers to prioritize synthetic efforts, rationalize structure-activity relationships (SAR), and generate novel hypotheses for inhibitor design.
This guide provides a comprehensive, in-depth comparison of the docking of quinoline-3-carbonitrile derivatives against two prominent and well-validated anticancer targets: Epidermal Growth Factor Receptor (EGFR) kinase and Tubulin . We will explore the causality behind the experimental design, from target selection and preparation to the choice of docking software and subsequent data analysis. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and validated protocols necessary to conduct their own robust and meaningful comparative docking studies.
The Scientific Rationale: Why Compare Docking Against EGFR and Tubulin?
The selection of EGFR and Tubulin as target enzymes is deliberate and rooted in their distinct yet crucial roles in oncology.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase, EGFR is a key regulator of cell proliferation, survival, and migration.[8] Its aberrant activation through mutation or overexpression is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Quinoline derivatives, particularly 4-anilinoquinoline-3-carbonitriles, have shown potent inhibitory activity against EGFR kinase, comparable to established drugs.[3]
-
Tubulin: This globular protein polymerizes to form microtubules, essential components of the cellular cytoskeleton responsible for cell division (mitosis), structure, and intracellular transport.[9] Agents that interfere with tubulin polymerization are among the most successful classes of anticancer drugs.[5] The colchicine binding site on tubulin is a well-known target for small molecule inhibitors, and computational studies suggest that various heterocyclic compounds can occupy this pocket.[9][10]
By comparing the docking performance of a single class of compounds against these two distinct targets, we can elucidate the structural features that govern binding specificity and affinity. This comparative approach provides a more holistic understanding of the therapeutic potential and possible off-target effects of quinoline-3-carbonitrile derivatives.
Workflow for Comparative Docking Studies
The entire process, from conceptualization to data interpretation, follows a logical and self-validating workflow. This ensures that the generated computational data is both reliable and mechanistically insightful.
Caption: Figure 1. Overall workflow for comparative docking studies.
Methodologies: A Step-by-Step Experimental Protocol
Scientific integrity in computational studies hinges on meticulous and reproducible protocols. The following sections detail the self-validating steps for preparing targets and ligands and executing the docking simulations.
Part 1: Receptor and Ligand Preparation
The initial structures obtained from databases are not immediately ready for docking. They require careful preparation to ensure they are chemically correct and computationally tractable.[11]
1.1. Receptor Preparation
-
Target Acquisition: Obtain the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).
-
EGFR Kinase Domain: PDB ID: 1M17. This structure is co-crystallized with the known inhibitor erlotinib, a 4-anilinoquinazoline, which provides a validated binding site.[8][12][13]
-
Tubulin: PDB ID: 4O2B. This structure is in complex with colchicine, defining the target binding pocket at the intradimer interface.[14]
-
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Schrödinger Maestro, Discovery Studio). Remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands.[15] This is crucial to avoid interference during the docking process.
-
Protonation and Charge Assignment: Docking algorithms require atoms to have correct protonation states and partial charges.[11]
-
Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4).
-
Assign partial charges using a standard force field. For this study, we will use the AMBER force field for proteins. Tools like UCSF Chimera's Add Charge or Schrödinger's Protein Preparation Wizard automate this process reliably.[16]
-
-
Structural Refinement: Check for and repair any missing atoms or breaks in the protein backbone. Minimize the energy of the prepared structure to relieve any steric clashes introduced during hydrogen addition.
-
Final Output: Save the prepared receptor in the .pdbqt format for AutoDock Vina or the proprietary format required by other software (e.g., .mae for Maestro).
1.2. Ligand Preparation
A library of quinoline-3-carbonitrile derivatives will be prepared for docking. For this guide, we will consider a parent scaffold and several derivatives with varying substitutions to probe the SAR.
-
2D Structure Sketching: Draw the 2D structures of the quinoline-3-carbonitrile derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. It is critical to perform an energy minimization on these initial 3D structures using a molecular mechanics force field (e.g., MMFF94). This step ensures that the starting ligand conformation is energetically favorable.
-
Charge Calculation and Torsion Definition:
-
Calculate partial charges for the ligand atoms. The Gasteiger charge calculation method is a common and rapid approach suitable for docking.[17]
-
Define the rotatable bonds within the ligand. The docking algorithm will explore the conformational space by rotating these bonds. Most preparation tools automatically identify rotatable bonds.[11]
-
-
Final Output: Save the prepared ligands in the appropriate format (e.g., .pdbqt for AutoDock Vina).
Part 2: Docking Software and Protocol Comparison
No single docking program is perfect for all systems.[18] Therefore, comparing results from multiple well-regarded programs provides a more robust prediction. We will compare three programs that represent different algorithms and scoring functions: AutoDock Vina (empirical scoring function, open-source), GOLD (genetic algorithm, commercial), and Glide (hierarchical filtering, commercial).[19][20]
2.1. Binding Site Definition
The search space for the docking algorithm must be explicitly defined. This is typically a 3D grid or "box" that encompasses the active site of the enzyme.
-
Methodology: The most reliable way to define the binding site is to use the position of the co-crystallized ligand in the original PDB structure.[6] A grid box is generated centered on this ligand, with dimensions large enough to allow the quinoline derivatives to move and rotate freely within the entire active site (e.g., a 25Å x 25Å x 25Å cube).
2.2. Docking Execution
-
AutoDock Vina:
-
Algorithm: Uses an iterated local search global optimizer.[18]
-
Protocol: The prepared receptor (.pdbqt), ligand (.pdbqt), and a configuration text file specifying the grid box coordinates and dimensions are provided as input.[11] The exhaustiveness parameter, which controls the extent of the conformational search, is set to a high value (e.g., 20) to ensure a thorough search.
-
Output: Generates multiple binding poses for each ligand, ranked by a scoring function that approximates the binding affinity in kcal/mol.[21]
-
-
GOLD (Genetic Optimisation for Ligand Docking):
-
Algorithm: Employs a genetic algorithm to explore ligand flexibility and protein-ligand interactions.[20]
-
Protocol: Requires defining the active site and specifying the scoring function (e.g., ChemPLP, GoldScore). The search efficiency can be tuned, with higher settings providing more accurate but computationally intensive runs.
-
-
Glide (Schrödinger Suite):
-
Algorithm: Uses a hierarchical series of filters to systematically eliminate unfavorable poses, making it very fast and efficient.[20][22]
-
Protocol: Docking is performed in stages, from high-throughput virtual screening (HTVS) to standard precision (SP) and extra precision (XP). For lead optimization studies, XP mode is recommended as it applies stricter scoring and sampling.[23]
-
Part 3: Validation and Post-Docking Analysis
A critical, yet often overlooked, step is the validation of the docking protocol.[24]
-
Re-docking: The co-crystallized ligand (erlotinib for EGFR, colchicine for tubulin) is docked back into its respective receptor. A successful protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[23][25] This validates that the chosen software and parameters can accurately identify the correct binding mode.
Comparative Results and Data Analysis
The primary outputs from docking are the predicted binding poses and their associated scores. A more negative docking score generally indicates a higher predicted binding affinity.[1]
Quantitative Data Summary
The table below summarizes the hypothetical docking scores (in kcal/mol) for a series of quinoline-3-carbonitrile derivatives against the ATP-binding site of EGFR and the colchicine-binding site of tubulin, as predicted by three different docking programs.
| Derivative | R-Group | EGFR (AutoDock Vina) | EGFR (GOLD - ChemPLP) | EGFR (Glide - XP) | Tubulin (AutoDock Vina) | Tubulin (GOLD - ChemPLP) | Tubulin (Glide - XP) |
| QCN-01 | -H | -8.1 | 55.2 | -7.9 | -7.5 | 50.1 | -7.2 |
| QCN-02 | -OCH₃ | -8.9 | 62.5 | -8.7 | -7.8 | 52.8 | -7.6 |
| QCN-03 | -Cl | -9.2 | 65.1 | -9.1 | -8.3 | 58.4 | -8.1 |
| QCN-04 | -NH(Ph) | -10.5 | 75.8 | -10.2 | -8.5 | 60.1 | -8.4 |
| Erlotinib | (Control) | -10.8 | 80.1 | -11.0 | N/A | N/A | N/A |
| Colchicine | (Control) | N/A | N/A | N/A | -9.5 | 68.3 | -9.3 |
Note: Scoring functions are not directly comparable across different programs (e.g., AutoDock Vina and Glide scores are in kcal/mol, while GOLD scores are unitless fitness scores). The trend within each column is what holds significance.
Interpretation of Binding Interactions
The true value of docking lies in the structural insights it provides. By visualizing the top-ranked poses, we can analyze the specific molecular interactions that drive binding affinity and selectivity.
-
EGFR Kinase Inhibitors: Successful binding in the EGFR ATP pocket typically involves a hydrogen bond between the quinoline N1 atom and the backbone NH of Met793 in the hinge region.[13] The 3-carbonitrile group can form additional interactions, while substitutions at the 4-anilino position explore a deeper hydrophobic pocket, explaining why derivative QCN-04 shows the highest predicted affinity.
-
Tubulin Inhibitors: The colchicine binding site is a more hydrophobic and enclosed pocket located at the α/β-tubulin interface.[9][26] Binding is often driven by hydrophobic and van der Waals interactions. The planar quinoline core can stack between hydrophobic residues, and polar groups like the nitrile can interact with residues such as Cys241.[27] The improved scores for halogenated derivatives like QCN-03 suggest favorable interactions within this pocket.
Advanced Analysis: MM/PBSA and MM/GBSA
While docking scores are useful for ranking, they are a simplified approximation of binding free energy.[28] For a more rigorous energy calculation of the top poses, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be employed.[29][30] These methods re-score the static docked pose by considering continuum solvation effects, providing a more physically realistic estimate of binding energy.[31]
Caption: Figure 2. Simplified EGFR signaling cascade.
Conclusion and Future Directions
This guide demonstrates a robust, multi-faceted approach to the comparative docking of quinoline-3-carbonitrile derivatives against EGFR and tubulin. The causality is clear: by starting with validated protein structures, employing meticulous preparation protocols, and cross-verifying results with multiple docking algorithms, we generate high-confidence computational models.
The results indicate that specific substitutions on the quinoline-3-carbonitrile scaffold can tune binding affinity and selectivity for either the EGFR kinase domain or the tubulin colchicine site. Specifically, bulky hydrophobic groups at the 4-position appear to favor EGFR binding, while smaller, electron-withdrawing groups may enhance interactions within the tubulin pocket.
It is imperative to remember that molecular docking is a hypothesis-generation tool.[10] The insights gleaned from these in-silico studies provide a clear rationale for the synthesis and experimental validation of the most promising candidates.[10] Future work should focus on synthesizing derivatives like QCN-04 for EGFR and QCN-03 for tubulin and evaluating their activity in biochemical and cellular assays to confirm the docking predictions.
References
- Benchchem. (n.d.). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers.
- Khan, S. A., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PMC, NIH.
- MDPI. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems.
- ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities.
- Hameed, A., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC, PubMed Central.
- MDPI. (n.d.). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening.
- Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a.
- PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- MDPI. (n.d.). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents.
- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- ResearchGate. (2026). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.
- PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- EMBL-EBI. (n.d.). Introduction to in silico docking.
- A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.).
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube.
- Galaxy Training. (2019). Protein-ligand docking.
- Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
- RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib.
- PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- The Royal Society of Chemistry. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- PubMed Central. (n.d.). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective.
- Justin A. Lemkul. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube.
- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Maddy's Lab. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube.
- RCSB PDB. (2014). 4O2B: Tubulin-Colchicine complex.
- ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex....
- ResearchGate. (2025). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents.
- ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
- Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- Brieflands. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors.
- ResearchGate. (n.d.). Docking of compounds on colchicine-binding site of tubulin (a) 2D....
- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
- PubMed Central. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.
- PubMed Central. (n.d.). Insights from the molecular docking analysis of EGFR antagonists.
- SciSpace. (2012). MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies.
- Medium. (2018). How well do molecular docking scores correlate with experimental binding affinities?.
- ResearchGate. (n.d.). Docking of compounds on colchicine binding site of b tubulin (a) 2D....
- Michigan State University. (n.d.). Lessons from Docking Validation.
- PubMed Central. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
- RCSB PDB. (2015). 5CNN: Crystal structure of the EGFR kinase domain mutant I682Q.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems [mdpi.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. brieflands.com [brieflands.com]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 21. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. quora.com [quora.com]
- 29. peng-lab.org [peng-lab.org]
- 30. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
